N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide is an organic compound with a complex structure that includes multiple ethyl, methoxy, and isopropyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide typically involves multiple steps, starting from simpler aromatic compounds One common approach is to begin with a benzene derivative, which undergoes alkylation to introduce the ethyl and isopropyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-methoxybenzamide: Similar structure but lacks the isopropyl group.
N,N-Diethyl-3-(propan-2-yl)benzamide: Similar structure but lacks the methoxy group.
N,N,6-Triethyl-2-hydroxy-3-(propan-2-yl)benzamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
N,N,6-Triethyl-2-methoxy-3-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both methoxy and isopropyl groups, along with the triethyl substitution, distinguishes it from other similar compounds and may result in unique reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88132-12-1 |
---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N,6-triethyl-2-methoxy-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H27NO2/c1-7-13-10-11-14(12(4)5)16(20-6)15(13)17(19)18(8-2)9-3/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
LFNFFUZLZLXXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C(C)C)OC)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.